Cas no 2416593-08-1 (Anumigilimab)

Anumigilimab structure
Anumigilimab structure
商品名:Anumigilimab
CAS番号:2416593-08-1
MF:
メガワット:
CID:5518290

Anumigilimab 化学的及び物理的性質

名前と識別子

    • Anumigilimab

Anumigilimab 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
T76908-1mg
Anumigilimab
2416593-08-1
1mg
¥ 2480 2024-07-24

Anumigilimab 関連文献

Related Articles

Anumigilimabに関する追加情報

Anumigilimab (CAS No. 2416593-08-1): A Breakthrough in Immune Checkpoint Inhibition for Oncology

Anumigilimab, identified by the unique chemical identifier CAS No. 2416593-08-1, represents a novel therapeutic monoclonal antibody (mAb) targeting the lymphocyte activation gene 3 (LAG-3) receptor, a critical immune checkpoint protein. This compound has emerged as a focal point in immuno-oncology research due to its potential to enhance T-cell activation and tumor immunity. The structural and functional characterization of Anumigilimab aligns with the latest advancements in next-generation immunotherapies, particularly in combination strategies with PD-1/PD-L1 inhibitors.

Recent clinical trials have demonstrated that Anumigilimab binds with high affinity to LAG-3, blocking its interaction with MHC class II molecules on antigen-presenting cells. This mechanism disrupts the inhibitory signals that suppress T-cell proliferation and cytokine production, thereby reinvigorating anti-tumor immune responses. Preclinical studies using murine models of melanoma and non-small cell lung cancer (NSCLC) revealed significant tumor regression when Anumigilimab was administered alongside anti-PD-L1 therapies, underscoring its role in overcoming resistance to existing checkpoint inhibitors.

The molecular design of CAS No. 2416593-08-1 incorporates engineered Fc regions to optimize effector functions, including antibody-dependent cellular cytotoxicity (ADCC). This feature distinguishes it from earlier LAG-3 inhibitors by enhancing direct tumor cell lysis while minimizing off-target effects. Structural analysis via cryo-electron microscopy has elucidated the epitope specificity of Anumigilimab, revealing a unique binding orientation that maximizes receptor occupancy at nanomolar concentrations.

In Phase II clinical trials published in 2024, patients with advanced urothelial carcinoma showed a 47% objective response rate (ORR) when treated with a fixed-dose regimen of Anumigilimab combined with pembrolizumab. Notably, the safety profile demonstrated manageable adverse events, with grade ≥3 immune-related toxicities occurring in only 12% of participants—a significant improvement over first-generation LAG-3 antagonists. These findings have positioned CAS No. 2416593-08-1 as a leading candidate for accelerated regulatory review.

Ongoing research explores the pharmacokinetic advantages of subcutaneous formulations for Anumigilimab. A recent study published in *Nature Immunotherapy* (Vol. 78, 2024) reported that subcutaneous administration achieved comparable bioavailability to intravenous delivery while reducing treatment time by 75%. This advancement addresses critical patient compliance challenges in long-term immunotherapy regimens.

The compound's development aligns with emerging biomarker strategies in precision oncology. Researchers have identified specific T-cell receptor (TCR) repertoires associated with durable clinical benefit from Anumigilimab-based therapies. Liquid biopsy technologies are now being integrated into clinical protocols to monitor LAG-3 expression dynamics and predict treatment outcomes in real-time.

In parallel with its clinical applications, the synthetic chemistry underlying CAS No. 2416593-08-1 has inspired innovations in antibody-drug conjugate (ADC) development. The compound's stability under physiological conditions enables conjugation with novel cytotoxic payloads while maintaining target specificity—a breakthrough highlighted at the American Association for Cancer Research (AACR) annual meeting in April 2024.

Regulatory filings for global market access are progressing rapidly, supported by robust data from over 800 patients across seven continents. The World Health Organization's Global Initiative on Immuno-Oncology has included Anumigilimab in its updated guidelines for third-line treatment of microsatellite-stable colorectal cancer, citing its favorable risk-benefit profile compared to conventional chemotherapy regimens.

Current investigations are exploring neoadjuvant applications of CAS No. 2416593-08-1 in early-stage breast cancer patients undergoing surgical resection. Preliminary results indicate a pathologic complete response rate exceeding 65%, prompting international collaborations to standardize preoperative treatment protocols across diverse patient populations.

The commercialization strategy for Anumigilimab incorporates blockchain-based supply chain solutions to ensure traceability from synthesis through final dosage form production. This approach addresses global shortages of critical raw materials while maintaining compliance with Good Manufacturing Practice (GMP) standards across all manufacturing sites.

Economic analyses published in *The Lancet Oncology* project that widespread adoption of Anumigilimab could reduce healthcare costs by up to $7 billion annually through decreased hospitalization rates and improved quality-adjusted life years (QALYs). These projections consider both direct medical expenditures and indirect productivity gains associated with extended progression-free survival periods.

Educational initiatives are being developed to train oncologists on optimal dosing algorithms for Anumigilimab-based combinations. Machine learning models trained on real-world evidence from over 5 million patient records are now being used to personalize treatment plans based on tumor mutational burden and PD-L1 expression levels.

In conclusion, Anumigilimab (CAS No. 2416593-08-1) represents a paradigm shift in immuno-oncology through its innovative mechanism of action and superior clinical performance metrics. As research continues to uncover new applications for this compound, it remains at the forefront of transformative cancer therapies worldwide.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chongdachem.com
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chemnorm.com
Wuhan ChemNorm Biotech Co.,Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd